molecular formula C8H8F3N B13445290 3-Trifluoromethyl-2-methylaniline-d3

3-Trifluoromethyl-2-methylaniline-d3

Cat. No.: B13445290
M. Wt: 178.17 g/mol
InChI Key: TWLDBACVSHADLI-FIBGUPNXSA-N
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Description

3-Trifluoromethyl-2-methylaniline-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in metabolic studies. The molecular formula of this compound is C8H5D3F3N, and it has a molecular weight of 178.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 typically involves the introduction of deuterium into the compound. One common method is through the use of deuterated reagents in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to introduce deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-2-methylaniline-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted anilines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Trifluoromethyl-2-methylaniline-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Acts as a tracer in metabolic studies to understand biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Trifluoromethyl-2-methylaniline-d3 exerts its effects is primarily through its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks deuterium atoms.

    4-(Trifluoromethyl)aniline: Another trifluoromethyl-substituted aniline but with a different substitution pattern.

Uniqueness

3-Trifluoromethyl-2-methylaniline-d3 is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for precise tracking and analysis.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

178.17 g/mol

IUPAC Name

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3

InChI Key

TWLDBACVSHADLI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1N)C(F)(F)F

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F

Origin of Product

United States

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